Difluoroacetyl fluoride
Overview
Description
Difluoroacetyl fluoride is a chemical compound with the molecular formula C₂HF₃O and a molecular weight of 98.0239 g/mol . It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both fluorine and acyl fluoride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst under specific conditions. The reaction typically occurs at temperatures between 140-160°C . Another method involves the reaction of trichloroethylene with oxygen in the presence of a trialkyl boron catalyst to produce dichloroacetyl chloride, which is then fluorinated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of rare earth metal oxides as catalysts is common in industrial settings . These methods are designed to be efficient and cost-effective, making this compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Difluoroacetyl fluoride undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with hydrogen fluoride (HF) in superacidic media to form oxonium species.
Decomposition Reactions: The compound can decompose thermally, leading to the formation of carbon monoxide and formyl fluoride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride and strong Lewis acids like antimony pentafluoride (SbF₅) . These reactions often require low temperatures and controlled environments to ensure the stability of the products.
Major Products Formed
The major products formed from reactions involving this compound include protonated α-fluoroalcohols and various fluorinated organic compounds .
Scientific Research Applications
Difluoroacetyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex fluorinated compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Materials Science: This compound is used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of difluoroacetyl fluoride involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, it can participate in electrophilic addition reactions, particularly in the presence of strong acids . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of intermediate species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoroacetyl fluoride include:
Trifluoroacetyl fluoride: Another fluorinated acyl fluoride with similar reactivity.
Acetyl fluoride: A less fluorinated analog with different reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and acyl fluoride functional groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
2,2-difluoroacetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLSHTZUJTXOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381191 | |
Record name | 2,2-difluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2925-22-6 | |
Record name | 2,2-difluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl this compound and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].
Q2: How is this compound synthesized?
A2: this compound can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields this compound, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.
Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of this compound hydrolysis?
A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and this compound []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.
Q4: Are there any spectroscopic studies on this compound?
A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of this compound []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.
Q5: Has the rotational isomerism of this compound been investigated?
A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of this compound []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.
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